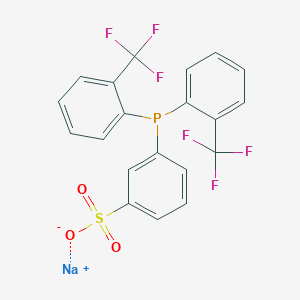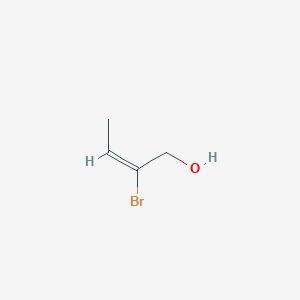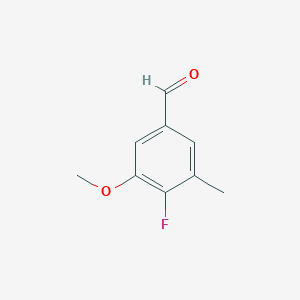![molecular formula C8H7FN2O B1516527 4-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1516527.png)
4-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The presence of fluorine and methoxy groups in its structure enhances its chemical properties, making it a valuable compound for various scientific applications .
Métodos De Preparación
The synthesis of 4-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditionsIndustrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Análisis De Reacciones Químicas
4-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the fluorine or methoxy groups are replaced by other functional groups.
Aplicaciones Científicas De Investigación
4-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of FGFRs, making it a candidate for cancer research and therapy.
Medicine: Due to its biological activities, it is being explored for its potential therapeutic applications in treating various diseases.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and metastasis, making it a promising candidate for cancer therapy .
Comparación Con Compuestos Similares
4-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-4-methoxy-: This compound has a similar structure but with different positions of the fluorine and methoxy groups, leading to variations in its chemical properties and biological activities.
4-Methoxy-1H-pyrrolo[2,3-b]pyridine:
5-Fluoro-1H-pyrrolo[3,2-b]pyridine: This compound has a different ring fusion pattern, which can influence its chemical behavior and biological effects.
Propiedades
Fórmula molecular |
C8H7FN2O |
|---|---|
Peso molecular |
166.15 g/mol |
Nombre IUPAC |
4-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7FN2O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H,10,11) |
Clave InChI |
HIODJZBVHNCROX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C2C(=C1F)C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-methoxy-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1516513.png)
